molecular formula C14H24N2OS B5788171 N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide

N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide

Cat. No.: B5788171
M. Wt: 268.42 g/mol
InChI Key: MJSITWUKYQFBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide is a thiourea derivative known for its versatile applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form stable complexes with metal ions, making them valuable in numerous scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexylamine with cyclohexanecarbonyl chloride in the presence of a base, followed by the addition of thiourea. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety plays a crucial role in binding to metal ions and proteins, thereby modulating their activity. This compound can inhibit enzyme activity by forming stable complexes with the active site, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide is unique due to its specific cyclohexyl and cyclohexanecarboxamide moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields .

Properties

IUPAC Name

N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSITWUKYQFBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.